
CX08005
Descripción general
Descripción
CX08005: es un compuesto basado en ácido benzoico que atraviesa las membranas celulares. Actúa como un inhibidor potente y competitivo del sustrato de dos protein tirosina fosfatasas: PTP1B (proteína tirosina fosfatasa 1B) y TCPTP (proteína tirosina fosfatasa de células T) . Estas enzimas desempeñan funciones cruciales en la señalización celular y el metabolismo.
Métodos De Preparación
Rutas de Síntesis:: La ruta de síntesis para CX08005 implica el ensamblaje de su estructura molecular. Desafortunadamente, los detalles específicos sobre la vía sintética no están fácilmente disponibles en la literatura.
Producción Industrial:: Del mismo modo, la información sobre los métodos de producción industrial a gran escala para this compound sigue siendo limitada. Los investigadores se centran principalmente en su actividad biológica y aplicaciones.
Análisis De Reacciones Químicas
Reacciones que se Producen:: CX08005 participa en diversas reacciones químicas, incluida la inhibición competitiva del sustrato de PTP1B y TCPTP. Se une al bucle P catalítico de estas enzimas, bloqueando eficazmente su actividad .
Reactivos y Condiciones Comunes:: Los reactivos y condiciones específicos utilizados en la síntesis o modificación de this compound no están bien documentados. Su naturaleza competitiva del sustrato sugiere interacciones con los sitios activos de las PTP.
Productos Principales:: El producto principal de la interacción de this compound con PTP1B y TCPTP es la inhibición de su actividad fosfatasa. Esta inhibición mejora la señalización celular dependiente de la insulina y la captación de glucosa .
Aplicaciones Científicas De Investigación
Insulin Sensitivity Enhancement
Research has demonstrated that CX08005 improves insulin sensitivity in various animal models. In studies involving diet-induced obesity (DIO) mice and KKAy mice, this compound treatment resulted in:
- Improved insulin tolerance : After administration, the area under the curve (AUC) for insulin tolerance tests decreased significantly, indicating enhanced insulin sensitivity.
- Reduction in hepatic lipid accumulation : Measurements of hepatic triglyceride levels showed a marked decrease post-treatment .
Case Study: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)
In a controlled study, this compound was administered to DIO mice over a period of two weeks. The outcomes included:
- Decreased plasma triglycerides and total cholesterol : This suggests improved lipid metabolism.
- Enhanced microcirculation : Observations included increased red blood cell velocity and shear rate in hepatic central veins and sinusoids .
Summary of Findings
Parameter | Before Treatment | After Treatment | Significance |
---|---|---|---|
AUC (Insulin Tolerance Test) | Elevated | Decreased | p < 0.01 |
Hepatic Triglycerides (mg/g) | High | Reduced | p < 0.01 |
Plasma Total Cholesterol (mg/dL) | Elevated | Reduced | p < 0.05 |
Pharmacological Potential
Given its mechanism of action and demonstrated effects on insulin sensitivity and lipid metabolism, this compound holds promise as a therapeutic agent for:
Mecanismo De Acción
El mecanismo de CX08005 implica la unión al bucle P catalítico de PTP1B y TCPTP. Al inhibir estas enzimas, mejora la señalización de la insulina y la captación de glucosa . Los objetivos moleculares y las vías descendentes afectadas por this compound siguen siendo un área de investigación activa.
Comparación Con Compuestos Similares
CX08005 destaca por su inhibición dual de PTP1B y TCPTP. Los compuestos similares pueden incluir otros inhibidores de PTP, pero pocos exhiben este perfil competitivo del sustrato.
Actividad Biológica
CX08005 is a novel compound recognized for its role as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which has significant implications for enhancing insulin sensitivity, particularly in models of obesity and metabolic disorders. This article explores the biological activity of this compound, summarizing its mechanism of action, effects on glucose metabolism, and potential therapeutic applications based on diverse research findings.
This compound exhibits competitive inhibition of PTP1B, with an IC50 value ranging from 0.75 to 0.781 μM . The compound binds to the catalytic P-loop of the enzyme, disrupting its phosphatase activity, which is crucial for insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin receptor signaling, leading to improved glucose uptake in various tissues.
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly enhances insulin-induced glucose uptake in adipocytes (3T3-L1 cells) and myotubes (C2C12 cells). The compound increases the phosphorylation of insulin receptor substrates (IRS) and downstream signaling molecules in hepatocytes, indicating a robust enhancement of insulin sensitivity .
In Vivo Studies
In vivo studies involving diet-induced obese (DIO) mice and KKAy mice provide compelling evidence for the efficacy of this compound:
- Glucose Tolerance Tests (GTT) : this compound administration improved glucose tolerance in DIO mice in a dose-dependent manner. Mice treated with 50-200 mg/kg/day exhibited significant reductions in blood glucose levels post-glucose challenge .
- Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) : Treatment with this compound resulted in decreased HOMA-IR values, indicating improved insulin sensitivity .
- Hyperinsulinaemic-Euglycaemic Clamp : This technique revealed enhanced insulin-stimulated glucose disposal rates in both muscle and fat tissues following this compound treatment .
Effects on Lipid Metabolism
Recent studies have also investigated the impact of this compound on hepatic lipid accumulation and microcirculation dysfunction associated with non-alcoholic fatty liver disease (NAFLD):
- Reduction in Hepatic Lipids : In KKAy mice, this compound treatment led to a 16.5% reduction in hepatic triglyceride content, as confirmed by biochemical assays and B-ultrasound analysis .
- Improvement in Microcirculation : The compound ameliorated microcirculatory dysfunction by increasing red blood cell velocity and reducing leukocyte adhesion in hepatic venules, suggesting potential benefits for NAFLD patients .
Summary of Key Findings
Study Aspect | Findings |
---|---|
IC50 Value | 0.75 - 0.781 μM |
Mechanism | Competitive inhibition of PTP1B |
In Vitro Effects | Enhanced glucose uptake in adipocytes/myotubes |
In Vivo Effects | Improved GTT and HOMA-IR in DIO/KKAy mice |
Lipid Metabolism | Reduced hepatic triglycerides |
Microcirculation | Increased RBC velocity; reduced leukocyte adhesion |
Case Studies
- Study on Insulin Sensitivity : A study involving DIO mice demonstrated that after two weeks of treatment with this compound at doses of 50 mg/kg/day, there was a significant reduction in blood glucose levels during ITT tests, indicating enhanced insulin sensitivity compared to control groups .
- NAFLD Implications : Another investigation focused on KKAy mice showed that this compound not only reduced hepatic lipid accumulation but also improved microcirculatory parameters associated with NAFLD, suggesting its potential as a therapeutic agent for metabolic liver diseases .
Propiedades
IUPAC Name |
2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDXTWDPRNPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.